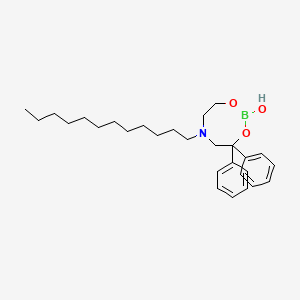
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is a chemical compound known for its unique structure and properties It contains a boron atom within a heterocyclic ring, which is further substituted with dodecyl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL typically involves the reaction of dodecylamine with diphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then cyclized to form the desired dioxazaborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: Nucleophilic substitution reactions can replace the dodecyl or diphenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with different substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: A compound with a similar aromatic structure but different heterocyclic ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A compound with similar diphenyl substitution but different functional groups.
Uniqueness
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is unique due to its specific combination of dodecyl and diphenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
88375-27-3 |
|---|---|
Formule moléculaire |
C28H42BNO3 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
6-dodecyl-2-hydroxy-4,4-diphenyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C28H42BNO3/c1-2-3-4-5-6-7-8-9-10-17-22-30-23-24-32-29(31)33-28(25-30,26-18-13-11-14-19-26)27-20-15-12-16-21-27/h11-16,18-21,31H,2-10,17,22-25H2,1H3 |
Clé InChI |
PTHHOIXFADRWDL-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCN(CC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















